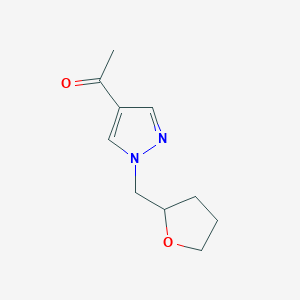![molecular formula C9H8F2N4 B1468053 [1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247753-82-7](/img/structure/B1468053.png)
[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
“1-(3,5-Difluorophenyl)ethanamine” is a chemical compound with the molecular formula CHFN. It has an average mass of 157.161 Da and a monoisotopic mass of 157.070313 Da .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Difluorophenyl)ethanamine” consists of a CHFN formula .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,5-Difluorophenyl)ethanamine” include a molecular formula of CHFN, an average mass of 157.161 Da, and a monoisotopic mass of 157.070313 Da .Scientific Research Applications
Synthesis and Structural Analysis
- The compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a related triazole derivative, was synthesized and its structure established through NMR spectroscopy and other analytical methods, highlighting the compound's synthesis and structural characterization potential (Aouine, El Hallaoui, & Alami, 2014).
Antimicrobial Activities
- Research involving quinoline derivatives carrying 1,2,3-triazole moiety, similar in structure to the compound , has demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Material Science Applications
- Amphiphilic tris(triazolyl)amines, which incorporate 1-(1-R-1H-1,2,3-triazol-4-yl)-N,N-bis((1-benzy-1H-1,2,3-triazol-4-yl)methyl)methanamine, have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water, demonstrating the compound's potential in catalysis and material science (Nakarajouyphon et al., 2022).
Antioxidant Properties
- Novel 1,2,3-triazole-containing nitrones, which include derivatives like N-(2-(4-aryl-1H-1,2,3-triazol-1-yl)ethylidene)methanamine oxides, have been synthesized and studied for their antioxidant ability, indicating the potential use of triazole derivatives in developing antioxidant agents (Hadjipavlou-Litina, Głowacka, Marco-Contelles, & Piotrowska, 2022).
Computational Studies
- Computational insights into the interaction mechanism of triazolyl substituted tetrahydrobenzofuran derivatives with H+,K+-ATPase at different pH levels were studied, providing a basis for understanding how similar compounds might interact with biological systems (Luo et al., 2015).
Anticancer Potential
- The synthesis and characterization of novel indole-based small molecules, including 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, have shown potential as anticancer agents through SIRT1 inhibition, suggesting a pathway for the development of novel cancer therapeutics involving triazole derivatives (Panathur et al., 2013).
properties
IUPAC Name |
[1-(3,5-difluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-6-1-7(11)3-9(2-6)15-5-8(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABYAAPYLFYUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl({3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467971.png)
![methyl({3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467972.png)

amine](/img/structure/B1467974.png)
![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)
![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)
![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)
![3-{4-[3-(methylamino)propyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1467988.png)

![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)